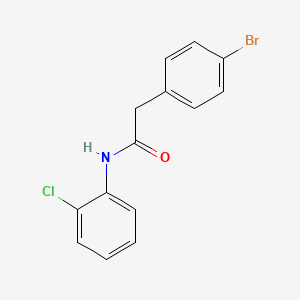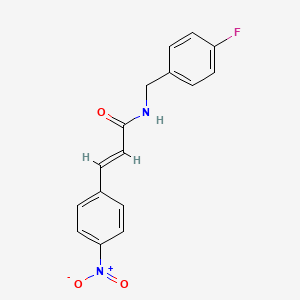![molecular formula C18H14ClNO B5810368 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone, also known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone is not fully understood. However, it is believed to inhibit the lysosomal function, which leads to the accumulation of acidic vesicles in cells. This accumulation may interfere with virus entry and replication, thus inhibiting viral infections. This compound has also been shown to inhibit autophagy, which is a cellular process that degrades damaged organelles and proteins. This inhibition may lead to the accumulation of damaged proteins and organelles, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis, which is a programmed cell death, in cancer cells. This compound can also modulate the immune system by inhibiting the production of cytokines, which are signaling molecules involved in inflammation. Furthermore, this compound can inhibit the production of reactive oxygen species, which are molecules that can damage cells and tissues.
実験室実験の利点と制限
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone. One direction is to investigate its potential as an antiviral drug against other viruses. Another direction is to study its potential as a chemotherapeutic agent for the treatment of various cancers. Furthermore, the development of this compound analogs with improved efficacy and reduced toxicity is an area of active research. Finally, the use of this compound in combination with other drugs or therapies is an area of investigation to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its antitumor, antimalarial, and antiviral activities make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can be synthesized by the reaction of 4-chloroacetophenone with 2-methyl-3-aminoquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimalarial, and antiviral activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. It has also been used as an antimalarial drug for the treatment of malaria. Furthermore, this compound has been shown to have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.
特性
IUPAC Name |
1-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDIEUWGBBHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)



![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)